![molecular formula C17H17N5OS B2652771 2-(methylthio)-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide CAS No. 921074-64-8](/img/structure/B2652771.png)
2-(methylthio)-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide
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Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, the synthesis of N-((N-(p-tolyl)cyanamido)methyl)benzamide was achieved by dehydrosulfurization of N-((3-(p-tolyl)thioureido)methyl)benzamide . Dicyclohexylcarbodiimide was used as a dehydrosulfurizing agent .Scientific Research Applications
Catalytic Protodeboronation and Anti-Markovnikov Hydromethylation
- Application : Researchers have reported catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters using a radical approach. When combined with a Matteson–CH₂–homologation, this protocol enables formal anti-Markovnikov alkene hydromethylation—a transformation previously unknown. The method has been applied to compounds like methoxy-protected (−)-Δ8-THC and cholesterol .
Rotational Spectrum Studies of Methyl p-Tolyl Sulfoxide
- Application : Researchers have studied the pure rotational spectrum of MTSO in the gas phase. Such studies provide insights into molecular structure, conformational changes, and intermolecular interactions .
Antimicrobial Activities of 1,2,4-Triazole Derivatives
- Application : Novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives, including N-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(methylsulfanyl)benzamide, were synthesized. These compounds were screened for antimicrobial activity, showing good or moderate effects against test microorganisms .
Indole Derivatives and Their Pharmacological Potential
- Application : While not directly related to our compound, indole derivatives are of interest. For example, indole-3-acetic acid is a plant hormone produced from tryptophan. Various indole derivatives have pharmacological applications, including antimicrobial effects .
properties
IUPAC Name |
N-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]-2-methylsulfanylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5OS/c1-12-7-9-13(10-8-12)22-16(19-20-21-22)11-18-17(23)14-5-3-4-6-15(14)24-2/h3-10H,11H2,1-2H3,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTFVNCIJCNLNBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=CC=CC=C3SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(methylthio)-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide |
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